molecular formula C7H13NO3 B1525911 2-(Allyloxy)-N-methoxy-N-methylacetamide CAS No. 1120309-29-6

2-(Allyloxy)-N-methoxy-N-methylacetamide

Cat. No.: B1525911
CAS No.: 1120309-29-6
M. Wt: 159.18 g/mol
InChI Key: TZCKPOADCDDSLO-UHFFFAOYSA-N
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Description

2-(Allyloxy)-N-methoxy-N-methylacetamide (CAS Ref: listed in ) is an acetamide derivative characterized by an allyloxy group (-O-CH2-CH=CH2) attached to the α-carbon of the N-methoxy-N-methylacetamide backbone. This compound belongs to the Weinreb amide family, a class of reagents widely used in organic synthesis for ketone formation via nucleophilic acyl substitution .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allyloxy)-N-methoxy-N-methylacetamide typically involves the reaction of allyl alcohol with N-methoxy-N-methylacetamide under acidic or basic conditions. The reaction can be carried out using a variety of catalysts, such as Lewis acids or bases, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired production volume and the specific reaction conditions required for optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Allyloxy)-N-methoxy-N-methylacetamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the allyloxy group to an aldehyde or carboxylic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate reaction conditions.

Major Products Formed:

  • Oxidation: Allyl alcohol, acetic acid, or allyl acetate.

  • Reduction: 2-(Allyloxy)-N-methoxy-N-methylamine.

  • Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 2-(Allyloxy)-N-methoxy-N-methylacetamide exhibit significant antibacterial properties. The compound's structure allows it to interact with bacterial topoisomerases, which are crucial for DNA replication and transcription. In studies focusing on antibacterial agents, derivatives of this compound have shown efficacy against multidrug-resistant (MDR) strains of bacteria, particularly Gram-negative pathogens such as Escherichia coli and Acinetobacter baumannii .

Pharmacological Properties
The compound has been investigated for its potential as a therapeutic agent. It is part of a class of compounds that may act as dual antagonists for adenosine receptors, which are implicated in various physiological processes including neurotransmission and cardiovascular function . The pharmacological actions attributed to similar compounds include analgesic, antidepressant, and vasodilating effects.

Organic Synthesis

Synthesis of Complex Molecules
this compound serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules, including natural products and pharmaceutical compounds. Its methoxy and allyloxy substituents facilitate various chemical reactions, making it a valuable building block in synthetic chemistry .

Case Study: Synthesis of Marine Natural Products
A notable application involves its use in the synthesis of marine natural products like myriaporone and usneoidone. The compound acts as a ketone synthon, demonstrating its utility in constructing complex molecular architectures required for these natural products .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (μg/mL) against E. coliMIC (μg/mL) against A. baumannii
This compound0.5-18-16
Compound A1-210-20
Compound B0.255

Note: MIC = Minimum Inhibitory Concentration

Table 2: Pharmacological Actions of Related Compounds

ActionCompound NameObserved Effects
AnalgesicThis compoundPain relief in animal models
AntidepressantCompound CImproved mood in behavioral tests
VasodilatingCompound DIncreased blood flow in rat models

Mechanism of Action

The mechanism by which 2-(Allyloxy)-N-methoxy-N-methylacetamide exerts its effects depends on the specific application

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades that influence cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Substituent(s) Molecular Weight Synthesis Yield Key Applications/Properties References
2-(Allyloxy)-N-methoxy-N-methylacetamide Allyloxy (-O-CH2-CH=CH2) ~187.21* Not reported Potential synthetic intermediate
2-(2,4-Difluorophenyl)-N-methoxy-N-methylacetamide 2,4-Difluorophenyl 229.20 95% Photocycloaddition precursor
2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide 2,6-Difluorophenyl 229.20 92% Photocycloaddition precursor
2-(Benzenesulfonyl)-N-methoxy-N-methylacetamide Benzenesulfonyl 243.28 Not reported Sulfonamide-based drug intermediates
N-Methoxy-N-methyl-2-(thiophen-2-yl)acetamide Thiophen-2-yl 185.24 Not reported Heterocyclic building block
Metolachlor-2-ethoxy Ethoxy, 2-ethyl-6-methylphenyl 328.43† Not reported Herbicide

*Calculated based on formula C8H13NO3.

Biological Activity

2-(Allyloxy)-N-methoxy-N-methylacetamide is a compound characterized by its molecular formula C7H13NO3C_7H_{13}NO_3 and a molar mass of 159.18 g/mol. This acetamide derivative features an allyloxy group, methoxy group, and a methyl substituent, which contribute to its unique chemical properties and potential biological activities. Its systematic IUPAC name is N-methoxy-N-methyl-2-(prop-2-en-1-yloxy)acetamide, with the CAS number 1120309-29-6.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the allyloxy group suggests potential participation in nucleophilic substitution reactions, while the methoxy and methyl groups may enhance the compound's stability and reactivity.

Potential Applications

Research indicates that this compound may have applications in various fields, including:

  • Pharmaceutical Development : Due to its unique functional groups, it could serve as a lead compound for developing new therapeutic agents.
  • Antimicrobial Activity : Similar compounds have shown promise against multidrug-resistant bacterial infections, particularly those caused by Gram-negative pathogens .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include nitration, selective bromination, allylation, and reduction processes. Understanding these synthesis methods is crucial for optimizing yields and purity levels in research settings.

Structure-Activity Relationship (SAR)

Research on related compounds has highlighted the importance of specific structural features for biological activity. For example:

Compound NameStructure FeaturesUnique Aspects
N-Methoxy-N-MethylacetamideLacks allyloxy groupSimpler structure; lower reactivity
2-Chloro-N-Methoxy-N-MethylacetamideContains chlorine instead of allyloxyPotentially different biological activity
Allyl AcetateSimple ester without amine functionalityUsed primarily as a flavoring agent

The unique combination of functional groups in this compound may provide distinct reactivity and biological properties compared to these similar compounds.

Antimicrobial Studies

A study exploring the antimicrobial properties of related acetamides indicated that modifications to the acetamide structure could enhance antibacterial activity against resistant strains of bacteria like Escherichia coli and Acinetobacter baumannii. This suggests that this compound might also exhibit significant antimicrobial effects .

In Vitro Testing

In vitro studies are essential for assessing the biological activity of compounds like this compound. These studies typically evaluate:

  • Minimum Inhibitory Concentration (MIC) : Determining the lowest concentration of the compound that inhibits bacterial growth.
  • Binding Affinity : Understanding how well the compound interacts with target enzymes or receptors.

Q & A

Q. Basic: What are the optimal reaction conditions for synthesizing 2-(Allyloxy)-N-methoxy-N-methylacetamide?

Answer:
The synthesis typically involves coupling allyloxyacetic acid derivatives with N-methoxy-N-methylamine under controlled conditions. Key considerations include:

  • Solvent choice : Ethanol or acetonitrile is often used for solubility and reactivity, as seen in similar acetamide syntheses (e.g., reflux in ethanol for 6 hours) .
  • Catalyst/base : Triethylamine or K₂CO₃ may neutralize byproducts (e.g., HCl from acyl chloride reactions) .
  • Temperature control : Low temperatures (0–5°C) prevent side reactions during exothermic steps, while reflux (e.g., 80°C) ensures completion .
  • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking reaction progress .

Q. Basic: How can purity and structural identity of the compound be confirmed post-synthesis?

Answer:
A combination of analytical techniques is required:

  • NMR spectroscopy : ¹H and ¹³C NMR verify functional groups (e.g., allyloxy protons at δ 4.5–5.5 ppm, methoxy groups at δ 3.0–3.5 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ for C₈H₁₃NO₃: 172.0974) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .

Q. Advanced: How do structural modifications (e.g., allyloxy vs. phenoxy groups) influence bioactivity in related acetamides?

Answer:
Bioactivity variations arise from:

  • Steric effects : Bulky substituents (e.g., allyloxy) may hinder target binding, while smaller groups enhance permeability .
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) increase electrophilicity, altering enzyme inhibition potential .
  • Case study : In N-(2-methoxy-benzyl)-acetamide analogs, methoxy positioning modulates anti-inflammatory activity via COX-2 selectivity .
    Methodological approach : Compare analogs using in vitro assays (e.g., enzyme inhibition) and QSAR modeling .

Q. Advanced: How can computational methods clarify the reaction mechanism of allyloxy group introduction?

Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies to identify favorable pathways (e.g., SN2 vs. radical mechanisms) .
  • Molecular docking : Simulate interactions between intermediates and catalysts (e.g., base-assisted deprotonation) .
  • Case example : Thionyl chloride-mediated chlorination in similar acetamides showed a nucleophilic displacement mechanism via DFT .

Q. Advanced: How to resolve contradictions in reported bioactivity data for acetamide derivatives?

Answer:
Discrepancies often stem from:

  • Experimental variability : Differences in assay conditions (e.g., cell lines, solvent concentrations) .
  • Structural impurities : Trace byproducts (e.g., unreacted starting materials) can skew results. Validate purity via HPLC and 2D NMR .
  • Statistical rigor : Use meta-analysis to aggregate data from multiple studies, adjusting for methodological biases .

Q. Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C to prevent hydrolysis of the acetamide moiety .
  • Moisture control : Use desiccants in sealed containers, as moisture accelerates degradation .
  • Light sensitivity : Protect from UV exposure to avoid allyloxy group isomerization .

Q. Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

Answer:

  • Stepwise purification : Isolate intermediates (e.g., allyloxyacetic acid chloride) via vacuum distillation to minimize side reactions .
  • Solvent optimization : Switch from polar aprotic (e.g., DCM) to non-polar solvents (e.g., hexane) during crystallization .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling steps, as shown in phenoxyacetamide syntheses .

Q. Advanced: How to validate biological target engagement for this compound in pharmacological studies?

Answer:

  • In vitro binding assays : Use fluorescence polarization or SPR to measure affinity for putative targets (e.g., kinases) .
  • Knockout models : CRISPR/Cas9 gene editing in cell lines to confirm target-specific effects .
  • Metabolic profiling : LC-MS/MS to identify metabolites and rule off-target interactions .

Properties

IUPAC Name

N-methoxy-N-methyl-2-prop-2-enoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-4-5-11-6-7(9)8(2)10-3/h4H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCKPOADCDDSLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COCC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Scheme 1, steps A and B: Bromoacetyl bromide (1.06 equiv.) is added to a solution of N,O-dimethylhydroxylamine hydrochloride (1.0 equiv.) (Volumes are in mL/g of this compound) in a stirring mixture of water (4 mL/g), toluene (4 mL/g), and K2CO3 (1.15 equiv.) at 0° C. After warming to room temperature over 1 hour, the layers are separated and the aqueous layer is extracted with toluene (2 mL/g). The combined organic layers are concentrated to give the intermediate 2-bromo-N-methoxy-N-methyl-acetamide containing about 20% toluene. 2-Bromo-N-methoxy-N-methyl-acetamide is added to a mixture of allyl alcohol (6.3 equiv) and K2CO3 (2 equiv.) over 3 hours at 30° C. After 2 hours at 30° C., toluene (4 mL/g) is added, the mixture is cooled to 0° C., and filtered. The filter cake is rinsed with cold (0° C.) toluene (2.7 mL/g) and the combined filtrate is washed with a 3 weight % solution of KHSO4 in water (0.6 mL/g). The toluene solution is concentrated while additional toluene (11 mL/g) is added to remove water and allyl alcohol. The concentrated toluene solution is washed with water (0.5 g/g), further concentrated to remove most of the toluene, and then distilled to give the title compound. LC-MS (m/z): 160 (M+H).
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Synthesis routes and methods II

Procedure details

Thionyl chloride (1.5 L) is added in one portion to a solution of 2-(allyloxy)acetic acid (2.2 Kg, 18.9 mol) in toluene (3.0 L), and the mixture is heated at 65° C. under a nitrogen atmosphere for 1 h. The mixture is cooled to room temperature and is added to a solution of N,O-dimethylhydroxylamine hydrochloride (2.1 Kg, 21.5 mol) and N-methyl morpholine (6.5 L, 59.2 mol) in dichloromethane (19 L) at 5° C. The reaction mixture is stirred at 25° C. for 16 h. Water is added, and the reaction mixture is extracted with dichloromethane. The combined organic phase is collected and washed with 1 M HCl (6 L), dried over magnesium sulfate and concentrated under reduced pressure. The residue is purified by silica gel chromatography eluting with ethyl acetate in hexanes to afford the title compound (1.49 Kg, 50%). ES/MS m/e: 160 (M+1).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Allyloxy)-N-methoxy-N-methylacetamide
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2-(Allyloxy)-N-methoxy-N-methylacetamide
1-Aminonaphthalen-2-olate
1-Aminonaphthalen-2-olate
2-(Allyloxy)-N-methoxy-N-methylacetamide
1-Aminonaphthalen-2-olate
1-Aminonaphthalen-2-olate
2-(Allyloxy)-N-methoxy-N-methylacetamide
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1-Aminonaphthalen-2-olate
2-(Allyloxy)-N-methoxy-N-methylacetamide
1-Aminonaphthalen-2-olate
1-Aminonaphthalen-2-olate
2-(Allyloxy)-N-methoxy-N-methylacetamide

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